molecular formula C5H11NO2S B1602258 L-Methionine-1-13C CAS No. 81202-04-2

L-Methionine-1-13C

Cat. No.: B1602258
CAS No.: 81202-04-2
M. Wt: 150.21 g/mol
InChI Key: FFEARJCKVFRZRR-TXZHAAMZSA-N
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Description

L-Methionine-1-13C is a stable isotope-labeled compound of L-Methionine, an essential amino acid. The “1-13C” label indicates that the carbon at the first position of the methionine molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action

Target of Action

L-Methionine-1-13C is a variant of the essential amino acid L-Methionine, with a 13C isotope label . It is commonly used for the isotopic labeling of methionine protein residues for NMR spectroscopy studies . Methionine is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline .

Mode of Action

The mechanism of the possible anti-hepatotoxic activity of L-methionine is not entirely clear. It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress. L-methionine is a precursor to L-cysteine. L-cysteine itself may have antioxidant activity .

Biochemical Pathways

L-Methionine plays a crucial role in various biochemical pathways. It is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM), through the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

A new therapeutic approach against cancer is being developed based on starving cancer cells of an essential amino acid for their growth, l-methionine . The depletion of plasma methionine level can be induced by an enzyme, the methionine- γ -lyase . The new therapeutic formulation is a suspension of erythrocytes encapsulating the activated enzyme .

Result of Action

The result of this compound action is primarily observed at the molecular level. It is used in the methodology of stable isotope tagging of epitopes (SITE) for identification of virus-induced peptides in vaccine development .

Biochemical Analysis

Biochemical Properties

L-Methionine-1-13C plays a significant role in biochemical reactions. It is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline . It interacts with enzymes like L-methionine decarboxylase, which is used for L-methionine determination .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the metabolism of short-chain fatty acids and amino acids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the methionine metabolism pathway, where it interacts with enzymes and cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that 13C labeled metabolites were profiled comparatively in plasma, liver, brain, and skeletal muscle collected at 6, 12, and 24 hours after the tracer administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the methionine metabolism pathway . It also affects metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Methionine-1-13C can be synthesized through several methods. One common approach involves the incorporation of 13C-labeled precursors during the biosynthesis of methionine in microorganisms. Another method includes chemical synthesis where 13C-labeled intermediates are used to construct the methionine molecule. The reaction conditions typically involve controlled environments to ensure the incorporation of the 13C isotope at the desired position .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that can incorporate 13C-labeled substrates into methionine. This method is preferred due to its efficiency and scalability. The fermentation broth is then processed to isolate and purify the labeled methionine .

Chemical Reactions Analysis

Types of Reactions

L-Methionine-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Methionine-1-13C is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Metabolic Studies: Used to trace metabolic pathways and study methionine metabolism.

    NMR Spectroscopy: Helps in the structural elucidation of proteins and other biomolecules.

    Medical Research: Investigates the role of methionine in diseases and potential therapeutic interventions.

    Industrial Applications: Used in the production of labeled compounds for various industrial processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Methionine-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studies focusing on the initial steps of methionine metabolism and its incorporation into other biomolecules. This specificity allows for precise tracking and analysis in metabolic and structural studies .

Properties

IUPAC Name

(2S)-2-amino-4-methylsulfanyl(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-TXZHAAMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574087
Record name L-(1-~13~C)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81202-04-2
Record name L-(1-~13~C)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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